Eu(fod)3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

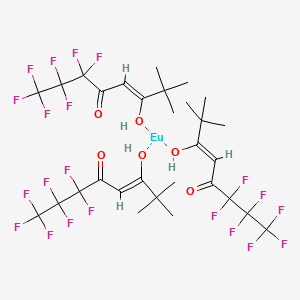

Molecular Formula |

C30H33EuF21O6 |

|---|---|

Molecular Weight |

1040.5 g/mol |

IUPAC Name |

europium;(Z)-1,1,1,2,2,3,3-heptafluoro-6-hydroxy-7,7-dimethyloct-5-en-4-one |

InChI |

InChI=1S/3C10H11F7O2.Eu/c3*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h3*4,18H,1-3H3;/b3*5-4-; |

InChI Key |

UDXLMYFGTHAWDC-VNGPFPIXSA-N |

Isomeric SMILES |

CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/O)(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/O)(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/O)(C)C.[Eu] |

Canonical SMILES |

CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.[Eu] |

Synonyms |

Eu(fod)3 tris(1,1,1,2,2,3,3-heptafluoro-7,7-dimethyl-4,6- octanedionato)europium(III) tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III) |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Eu(fod)3 Shift Reagent: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of nuclear magnetic resonance (NMR) spectroscopy, the resolution of complex spectra is a paramount challenge. Overlapping signals can obscure vital structural information, hindering the elucidation of molecular architecture and the characterization of novel compounds. Lanthanide shift reagents (LSRs), particularly the europium complex Eu(fod)3, have historically served as powerful tools to alleviate this issue. This technical guide provides a comprehensive overview of the core mechanism of this compound, its practical applications, detailed experimental protocols, and quantitative data to aid researchers in its effective utilization.

Core Mechanism of this compound as a Shift Reagent

This compound, or Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III), is a coordination complex renowned for its ability to induce significant changes in the chemical shifts of a substrate molecule in NMR spectroscopy.[1][2] The fundamental mechanism of its action is rooted in its paramagnetic nature and its function as a Lewis acid.[2][3]

1. Lewis Acid-Base Interaction: The europium(III) ion in the this compound complex is coordinatively unsaturated, rendering it a Lewis acid.[3] It readily and reversibly interacts with Lewis basic sites (e.g., lone pair-bearing atoms like oxygen and nitrogen) within a substrate molecule.[1] This interaction forms a transient adduct between the LSR and the substrate. The strength of this coordination is influenced by the nature of the Lewis base, with a general affinity order of NH2 > OH > C=O > COOR > ethers > CN.[1]

2. The Pseudocontact Shift: The paramagnetic Eu(III) ion possesses unpaired f-electrons, which generate a strong local magnetic field.[1] When the substrate coordinates with this compound, the nuclei of the substrate experience this additional magnetic field, leading to a change in their resonance frequencies. This phenomenon is known as the Lanthanide-Induced Shift (LIS).[4]

The predominant mechanism for this shift is the pseudocontact shift , a through-space dipolar interaction between the magnetic moment of the lanthanide ion and the nuclear spin of the substrate's atoms.[5] The magnitude of the pseudocontact shift is exquisitely sensitive to the geometry of the LSR-substrate adduct, specifically the distance (r) between the europium ion and the nucleus , and the angle (θ) between the principal magnetic axis of the complex and the vector connecting the europium ion to the nucleus. This relationship is described by the McConnell-Robertson equation:

Δδ = K * (3cos²θ - 1) / r³

where Δδ is the induced chemical shift and K is a constant related to the magnetic anisotropy of the lanthanide complex. This distance and angular dependence is the primary reason why this compound is a valuable tool for structural elucidation. Protons closer to the site of coordination will experience a larger induced shift. This compound typically induces downfield shifts (to higher ppm values).[6]

3. Contact Shift: A secondary, and generally less dominant, contribution to the LIS is the contact shift . This arises from the delocalization of unpaired electron spin density from the lanthanide ion onto the substrate's nuclei through the chemical bonds of the adduct.[1] This effect is most pronounced for nuclei very close to the coordination site and can sometimes lead to line broadening of the NMR signals.[1][3]

Data Presentation: Lanthanide-Induced Shifts (LIS) with this compound

The following tables summarize representative Lanthanide-Induced Shift (LIS) values for various protons in common organic functional groups upon the addition of this compound. The LIS values are typically reported as the slope of the plot of the observed chemical shift versus the molar ratio of LSR to substrate, extrapolated to a 1:1 molar ratio, and are expressed in ppm. It is important to note that these values can be influenced by factors such as the solvent, temperature, and the specific structure of the substrate.

Table 1: this compound-Induced Shifts for Protons in Alcohols

| Compound | Proton | LIS (ppm) |

| 1-Hexanol | H-1 | ~25 |

| H-2 | ~15 | |

| H-3 | ~8 | |

| Cyclohexanol | H-1 | ~30 |

| H-2 (axial) | ~15 | |

| H-2 (equatorial) | ~10 |

Table 2: this compound-Induced Shifts for Protons in Ketones

| Compound | Proton | LIS (ppm) |

| 2-Heptanone | H-1 | ~10 |

| H-3 | ~15 | |

| Camphor | 9-CH3 | ~12 |

| 8-CH3 | ~7 |

Table 3: this compound-Induced Shifts for Protons in Esters

| Compound | Proton | LIS (ppm) |

| Ethyl acetate | O-CH2 | ~7 |

| C-CH3 | ~4 | |

| O-C-CH3 | ~3 |

Experimental Protocols

The successful application of this compound as a shift reagent requires careful attention to experimental detail. The following protocols provide a step-by-step guide for a typical NMR experiment.

Materials and Reagents

-

Substrate of interest

-

This compound (high purity)

-

Anhydrous deuterated solvent (e.g., CDCl3, CCl4, C6D6)

-

High-quality NMR tubes

-

Microsyringe

Protocol 1: Sample Preparation

-

Drying: Ensure all glassware, including the NMR tube and microsyringe, is thoroughly dried to prevent the coordination of water to the this compound, which would diminish its effectiveness.[4]

-

Solvent Selection: Choose a non-coordinating, aprotic deuterated solvent. Chloroform-d (CDCl3) is a common choice, but it should be passed through a short column of activated alumina (B75360) immediately before use to remove residual ethanol (B145695) stabilizer and water.[1]

-

Substrate Solution: Prepare a solution of the substrate in the chosen deuterated solvent. The concentration will depend on the sensitivity of the NMR spectrometer and the solubility of the substrate, but a typical starting point is 10-20 mg of the substrate in 0.5-0.7 mL of solvent.

-

Initial Spectrum: Acquire a standard 1H NMR spectrum of the substrate solution before the addition of the shift reagent. This will serve as the reference spectrum.

Protocol 2: Titration with this compound

-

Stock Solution: Prepare a stock solution of this compound in the same deuterated solvent used for the substrate. A concentration of around 0.1 M is often convenient.

-

Incremental Addition: Using a microsyringe, add a small, known volume of the this compound stock solution to the NMR tube containing the substrate solution.[4]

-

Mixing: After each addition, gently invert the capped NMR tube several times to ensure thorough mixing.

-

Spectral Acquisition: Acquire a 1H NMR spectrum after each addition of the shift reagent. It is crucial to maintain the same NMR acquisition parameters throughout the titration to ensure data consistency.

-

Monitoring Shifts: Observe the changes in the chemical shifts of the substrate's protons. Continue the incremental additions until the desired spectral resolution is achieved or until significant line broadening occurs. A typical final molar ratio of this compound to substrate is in the range of 0.1 to 0.5.

Protocol 3: NMR Data Acquisition

-

Spectrometer: Any standard FT-NMR spectrometer can be used.

-

Pulse Program: A standard single-pulse experiment is typically sufficient.

-

Acquisition Time (at): 1-2 seconds.

-

Relaxation Delay (d1): 1-5 seconds. The paramagnetic nature of this compound can shorten relaxation times, so a shorter delay may be possible.

-

Number of Scans (ns): Dependent on the sample concentration, but typically 8-16 scans are adequate for each spectrum in the titration.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the core concepts of the this compound shift reagent mechanism and a typical experimental workflow.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Paramagnetic Properties of Eu(fod)3

This guide provides a comprehensive technical overview of the paramagnetic properties of Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III), commonly known as this compound. Its unique magnetic characteristics are fundamental to its widespread use as a nuclear magnetic resonance (NMR) shift reagent, an invaluable tool in molecular structure elucidation.

The Origin of Paramagnetism in this compound

The paramagnetic nature of this compound is a direct consequence of the electronic structure of the central Europium(III) ion. The Eu³⁺ ion possesses an f⁶ electron configuration.[1] While Hund's rules predict a ⁷F₀ ground state, which is diamagnetic (total angular momentum J=0), the key to its paramagnetism lies in the presence of low-lying excited states (⁷F₁, ⁷F₂, etc.) that are thermally accessible at room temperature.[2][3]

The energy separation between the ⁷F₀ ground state and the first excited state (⁷F₁) is small enough that thermal energy can promote electrons to these higher energy levels, which possess non-zero magnetic moments.[3] This thermal population of excited J-states results in the complex exhibiting a significant magnetic moment and strong paramagnetic behavior, despite its diamagnetic ground state.[3][4] The molecule is considered highly paramagnetic due to the presence of six unpaired f-electrons in the europium center.[1]

Quantitative Paramagnetic Data

The discrepancy between the calculated ground-state magnetic moment and the experimentally observed value is a hallmark of Eu(III) complexes. This is attributed to the thermal population of excited states, a phenomenon that must be considered for an accurate description of the system's magnetic properties.

| Parameter | Theoretical Value (⁷F₀ Ground State) | Experimental Value (at 27 °C) | Rationale for Difference |

| Magnetic Moment (µ) | 0 Bohr Magnetons (BM) | ~3.4 Bohr Magnetons (BM)[2][3] | Thermal population of low-lying, magnetic ⁷Fⱼ (J > 0) excited states.[3] |

| Magnetic Susceptibility (χ) | 0 | Temperature-dependent | Decreases with temperature as excited states are depopulated, approaching zero near 0 K.[5] |

Application as an NMR Shift Reagent

This compound's primary application is as a Lanthanide Shift Reagent (LSR) in NMR spectroscopy. It simplifies complex spectra by resolving overlapping proton or carbon signals.[6][7]

Mechanism of Action

The mechanism relies on a reversible Lewis acid-base interaction. This compound acts as a Lewis acid, coordinating to Lewis basic sites (e.g., amines, alcohols, ethers, ketones) within a substrate molecule.[1][8][9] This interaction is fast on the NMR timescale, resulting in averaged signals for the complexed and free substrate.[8]

The induced shifts are primarily due to two effects:

-

Pseudocontact Shift : This is the dominant mechanism for this compound.[8] The highly anisotropic magnetic field of the paramagnetic Eu³⁺ ion generates distinct shielding and deshielding cones.[8][9] Nuclei within the substrate experience a shift in their resonance frequency based on their spatial position relative to the europium ion. This through-space effect is invaluable for obtaining structural information.

-

Fermi Contact Shift : This through-bond mechanism involves the delocalization of unpaired electron spin from the metal onto the substrate's nuclei. For europium complexes, this effect is minimal, which is advantageous as it prevents significant line broadening that can obscure spectral details.[8]

Europium-based reagents typically induce downfield shifts, which helps to accentuate the existing chemical shift differences in a spectrum.[6][8]

Experimental Protocols

NMR Titration with this compound

This procedure is used to systematically track the changes in an NMR spectrum upon the addition of the shift reagent.

A. Preparation:

-

Drying: Both the substrate and this compound must be rigorously dried. Water is a strong Lewis base and will preferentially coordinate to the europium ion, inhibiting its interaction with the substrate.[8]

-

Solvent Selection: Use a dry, aprotic, and non-coordinating deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or carbon tetrachloride (CCl₄).[8]

-

Stock Solutions: Prepare a stock solution of the substrate at a known concentration in the chosen NMR solvent. Prepare a separate, more concentrated stock solution of this compound. It is advisable to filter the this compound solution to remove any insoluble paramagnetic impurities that could cause excessive line broadening.[8]

B. Titration Procedure:

-

Initial Spectrum: Acquire a standard ¹H or ¹³C NMR spectrum of the pure substrate solution.

-

Incremental Addition: Add a small, precise aliquot of the this compound stock solution to the NMR tube containing the substrate.

-

Acquisition: After each addition, gently mix the solution and acquire a new NMR spectrum.

-

Repeat: Continue this process of incremental addition and spectral acquisition until the signals of interest are well-resolved or until significant line broadening begins to degrade the spectrum.

C. Data Analysis:

-

Track Shifts: Identify and track the chemical shift of each relevant signal in the substrate after every addition of this compound.

-

Plot Data: For each signal, plot the induced shift (Δδ, the change in chemical shift from the original spectrum) against the molar ratio of [this compound]/[Substrate]. This plot helps confirm which signals are most affected and aids in assigning protons or carbons in the molecular structure.

References

- 1. EuFOD - Wikipedia [en.wikipedia.org]

- 2. brainly.in [brainly.in]

- 3. testbook.com [testbook.com]

- 4. Magnetic properties of a europium(iii) complex – possible multiplet crossover - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Lanthanide shift reagents in nmr | PPTX [slideshare.net]

- 7. Application of a lanthanide shift reagent, this compound to the elucidation of the structures of flavones and related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. chem.libretexts.org [chem.libretexts.org]

Unveiling the Coordination Chemistry and Structural Intricacies of Eu(fod)₃: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III), commonly known as Eu(fod)₃, is a coordination compound that has carved a significant niche in the landscape of chemical and pharmaceutical research. Its unique paramagnetic properties and Lewis acidity have made it an invaluable tool, primarily as a lanthanide shift reagent in Nuclear Magnetic Resonance (NMR) spectroscopy for elucidating molecular structures. Furthermore, its catalytic activity in various organic transformations has garnered considerable interest. This in-depth technical guide provides a comprehensive overview of the chemical structure, coordination chemistry, and practical applications of Eu(fod)₃, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Coordination Chemistry

Eu(fod)₃ is a coordination complex consisting of a central europium(III) ion (Eu³⁺) chelated by three bidentate fod ligands. The fod ligand is the anion of 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione. The europium(III) ion possesses an f⁶ electron configuration, rendering the complex highly paramagnetic, a key feature for its function as a shift reagent.[1]

As a Lewis acid, the Eu(III) center in Eu(fod)₃ can expand its coordination number from six to eight.[1] This allows it to reversibly bind to Lewis basic sites (e.g., oxygen and nitrogen atoms) in organic molecules. This interaction is the cornerstone of its application as an NMR shift reagent, as it induces significant shifts in the NMR signals of the substrate molecule, aiding in the resolution of complex spectra. The fluorinated nature of the fod ligand enhances the Lewis acidity of the complex compared to non-fluorinated analogues like Eu(dpm)₃.

Molecular Geometry

| Parameter | Value | Reference |

| Average Eu-O bond length | Varies in β-diketonate complexes | [2] |

| Coordination Number | 6 (expandable to 8) | [1] |

Note: Specific bond lengths and angles for Eu(fod)₃ are not available in the provided search results. The table reflects general information for europium β-diketonate complexes.

Experimental Protocols

Synthesis of Eu(fod)₃

A general procedure for the synthesis of lanthanide β-diketonate complexes involves the reaction of a lanthanide salt with the β-diketone in a suitable solvent, often in the presence of a base to deprotonate the diketone.

Materials:

-

Europium(III) chloride (EuCl₃)

-

6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione (Hfod)

-

Methanol

-

Ammonia (B1221849) solution

Procedure:

-

Dissolve EuCl₃ in methanol.

-

In a separate flask, dissolve Hfod in methanol.

-

Slowly add the EuCl₃ solution to the Hfod solution with stirring.

-

Neutralize the mixture by the dropwise addition of a dilute ammonia solution to precipitate the complex.

-

Collect the precipitate by filtration, wash with cold methanol, and dry under vacuum.

Disclaimer: This is a generalized protocol. Researchers should consult peer-reviewed literature for detailed and optimized synthetic procedures.

Application as an NMR Shift Reagent

The use of Eu(fod)₃ as a lanthanide shift reagent (LSR) is a powerful technique for simplifying complex ¹H NMR spectra. The paramagnetic Eu³⁺ ion induces shifts in the resonances of nearby protons, with the magnitude of the shift being dependent on the distance from the europium ion.

Materials:

-

Substrate of interest (containing a Lewis basic functional group)

-

Deuterated chloroform (B151607) (CDCl₃), dried over molecular sieves

-

Eu(fod)₃

-

NMR tubes

Procedure:

-

Prepare a solution of the substrate in dried CDCl₃ in an NMR tube (typically 0.1-0.2 M).

-

Acquire a standard ¹H NMR spectrum of the substrate.

-

Incrementally add small, weighed portions of Eu(fod)₃ to the NMR tube.

-

After each addition, gently shake the tube to dissolve the reagent and acquire a new ¹H NMR spectrum.

-

Monitor the changes in the chemical shifts of the substrate's protons. The signals will shift, allowing for the resolution of overlapping multiplets.

-

Continue adding Eu(fod)₃ until sufficient spectral dispersion is achieved. Molar ratios of LSR to substrate typically range from 0.1 to 1.0.

Catalysis in Organic Synthesis

Eu(fod)₃ is a versatile Lewis acid catalyst for various organic reactions, including Diels-Alder and aldol (B89426) reactions.

Eu(fod)₃ Catalyzed Diels-Alder Reaction (General Protocol):

Materials:

-

Diene

-

Dienophile

-

Eu(fod)₃ (catalyst)

-

Anhydrous solvent (e.g., dichloromethane, toluene)

Procedure:

-

To a solution of the dienophile in the anhydrous solvent, add a catalytic amount of Eu(fod)₃ (typically 1-10 mol%).

-

Stir the mixture at the desired temperature (can range from room temperature to elevated temperatures).

-

Add the diene to the reaction mixture.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction and purify the product by column chromatography.

Eu(fod)₃ Catalyzed Aldol Reaction (General Protocol):

Materials:

-

Aldehyde or Ketone (enolizable component)

-

Aldehyde or Ketone (electrophilic component)

-

Eu(fod)₃ (catalyst)

-

Anhydrous solvent (e.g., dichloromethane)

Procedure:

-

Dissolve the carbonyl compounds in the anhydrous solvent.

-

Add a catalytic amount of Eu(fod)₃ (typically 1-10 mol%).

-

Stir the reaction mixture at the appropriate temperature.

-

Monitor the reaction progress by TLC or GC.

-

After the reaction is complete, work up the reaction mixture and purify the β-hydroxy carbonyl product by column chromatography.

Conclusion

Eu(fod)₃ remains a powerful and relevant tool in the arsenal (B13267) of chemists and pharmaceutical scientists. Its ability to simplify complex NMR spectra and catalyze important carbon-carbon bond-forming reactions underscores its versatility. This guide provides a foundational understanding of its chemical structure, coordination chemistry, and practical applications. For specific applications, researchers are encouraged to consult the primary scientific literature for detailed and optimized protocols.

References

An In-depth Technical Guide to the Lewis Acidity of Eu(fod)₃ and Substrate Binding

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Lewis Acidity of Eu(fod)₃

Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III), commonly known as Eu(fod)₃, is a coordination complex renowned for its utility as a nuclear magnetic resonance (NMR) shift reagent and as a Lewis acid catalyst in organic synthesis.[1] The core of its functionality lies in the Lewis acidic nature of the central europium(III) ion. A Lewis acid is defined as an electron-pair acceptor. In Eu(fod)₃, the Eu(III) center is coordinatively unsaturated and can expand its coordination number, typically from six to eight, by accepting electron pairs from Lewis basic substrates.[2]

The structure of Eu(fod)₃ features a Eu(III) ion chelated by three bidentate fod ligands. The electron configuration of the Eu(III) ion is f⁶, with six unpaired electrons, rendering the complex highly paramagnetic.[1] This paramagnetism is the source of its utility as an NMR shift reagent. The complex exhibits a notable affinity for "hard" Lewis bases, particularly those containing oxygen or nitrogen donor atoms.[1] The presence of the electron-withdrawing heptafluoropropyl groups on the fod ligand enhances the Lewis acidity of the europium center compared to analogous β-diketonate complexes like Eu(dpm)₃.[1]

Substrate Binding Equilibria

The interaction between Eu(fod)₃ and a Lewis basic substrate (S) in solution is a dynamic equilibrium. Studies have shown that Eu(fod)₃ can form both 1:1 and 1:2 adducts with substrates, denoted as Eu(fod)₃(S) and Eu(fod)₃(S)₂, respectively. The relative populations of these species depend on the concentrations of the reagent and the substrate, as well as the respective dissociation constants (K₁ and K₂).

The equilibria can be represented as follows:

Eu(fod)₃ + S ⇌ Eu(fod)₃(S) (K₁)

Eu(fod)₃(S) + S ⇌ Eu(fod)₃(S)₂ (K₂)

A key study on the complex formation between Eu(fod)₃ and various organic molecules indicated that the relative magnitudes of the dissociation constants differ depending on the substrate. For instance, with acetone (B3395972) and dimethyl sulfoxide (B87167) (DMSO), the second dissociation constant is significantly larger than the first (K₂ > 4K₁), suggesting that the formation of the 1:2 complex is favored after the initial binding event. Conversely, for 2-propanol and β-picoline, the opposite trend was observed (K₁ < 4K₁), indicating a stronger initial binding followed by a weaker association of the second substrate molecule.

Below is a logical diagram illustrating the binding equilibrium:

Figure 1: Substrate binding equilibrium with Eu(fod)₃.

Quantitative Data on Substrate Binding

| Substrate | Functional Group | Solvent | Method | Kₐ (M⁻¹) / Kₑ (M) | Notes | Reference |

| Acetone | Ketone | CCl₄ | ¹H NMR | K₂ > 4K₁ | Formation of 1:2 adduct is cooperative. | (Reuben, 1973) |

| DMSO | Sulfoxide | CCl₄ | ¹H NMR | K₂ > 4K₁ | Similar cooperative binding as acetone. | (Reuben, 1973) |

| 2-Propanol | Alcohol | CCl₄ | ¹H NMR | K₁ < 4K₁ | Anti-cooperative binding of the second substrate. | (Reuben, 1973) |

| β-Picoline | Amine | CCl₄ | ¹H NMR | K₁ < 4K₁ | Similar anti-cooperative binding to 2-propanol. | (Reuben, 1973) |

| Glycol Podands | Ether/Ester | CDCl₃ | ¹H NMR | (Not specified) | 1:1 stoichiometry observed. | (Magn Reson Chem, 2013) |

Note: The values for K₁ and K₂ from the primary literature by Reuben (1973) were not accessible through the available search tools. The table reflects the qualitative relationships reported in the abstract.

Experimental Protocol: Determination of Binding Constants by NMR Titration

NMR titration is a powerful method for studying host-guest interactions and determining binding constants in solution. The protocol relies on monitoring the change in the chemical shift of specific nuclei in the substrate or host upon complexation.

Materials and Instrumentation

-

High-resolution NMR spectrometer

-

High-precision NMR tubes

-

Microsyringes

-

Anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆)

-

Eu(fod)₃ (dried under vacuum)

-

Substrate of interest (dried and purified)

Experimental Workflow Diagram

Figure 2: Experimental workflow for NMR titration.

Detailed Methodological Steps

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the substrate at a known concentration (e.g., 1-10 mM) in an anhydrous deuterated solvent. The use of an internal standard may be beneficial for precise concentration determination.

-

Prepare a stock solution of Eu(fod)₃ in the same solvent. The concentration of the Eu(fod)₃ stock solution should be significantly higher than that of the substrate solution (e.g., 10-20 times) to minimize dilution effects during the titration.

-

It is crucial to use anhydrous solvents and handle the reagents in a dry atmosphere (e.g., in a glovebox) as water competes with the substrate for binding to Eu(fod)₃.

-

-

NMR Titration Procedure:

-

Transfer a precise volume of the substrate stock solution into an NMR tube.

-

Acquire a high-quality ¹H NMR spectrum of the free substrate. This serves as the reference (zero point) for the titration.

-

Incrementally add small, precise volumes of the Eu(fod)₃ stock solution to the NMR tube using a microsyringe.

-

After each addition, gently mix the solution and allow it to equilibrate before acquiring another ¹H NMR spectrum.

-

Continue the additions until the chemical shifts of the substrate protons no longer change significantly, indicating saturation of the binding sites.

-

-

Data Analysis:

-

Identify one or more well-resolved proton signals of the substrate that show a significant chemical shift change upon addition of Eu(fod)₃.

-

For each titration point, calculate the change in chemical shift (Δδ) relative to the free substrate.

-

Plot the observed Δδ as a function of the molar ratio of Eu(fod)₃ to the substrate.

-

Fit the resulting binding isotherm using a non-linear regression analysis based on the appropriate binding model (e.g., 1:1 or 1:2). The fitting equation will relate the observed chemical shift to the concentrations of the host and guest, the binding constant(s), and the chemical shift of the fully bound species. From this analysis, the binding constants (Kₐ or Kₑ) can be determined.

-

Applications in Drug Development

The Lewis acidic nature of Eu(fod)₃ and its ability to bind to heteroatoms make it a valuable tool in drug development and medicinal chemistry. Its primary application has been as an NMR shift reagent for the structural elucidation of complex organic molecules, including potential drug candidates. By resolving overlapping signals in the NMR spectrum, it can aid in confirming the structure and stereochemistry of newly synthesized compounds.

Furthermore, understanding the principles of Lewis acidity and substrate binding is crucial in drug design. Many biological processes are governed by non-covalent interactions, including the binding of a drug molecule to its target receptor. Studying the interaction of simple Lewis acids like Eu(fod)₃ with potential drug molecules can provide insights into the Lewis basic sites on the molecule and their relative affinities, which can inform the design of more potent and selective drugs.

Conclusion

Eu(fod)₃ serves as a powerful example of a lanthanide-based Lewis acid, with well-characterized interactions with a variety of organic substrates. Its utility in both NMR spectroscopy and organic synthesis stems from the accessibility of the Eu(III) coordination sphere and the paramagnetic properties of the complex. The quantitative determination of its binding affinities through techniques like NMR titration provides valuable data for understanding and predicting molecular interactions, a fundamental aspect of chemical and pharmaceutical research.

References

The Principle of Lanthanide-Induced Shifts with Eu(fod)3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the realm of molecular structure elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool. However, complex molecules often yield intricate spectra with overlapping signals, posing a significant challenge to unambiguous interpretation. Lanthanide-induced shift (LIS) reagents, particularly Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III), commonly known as Eu(fod)3, offer a powerful solution to this problem. By inducing significant and predictable changes in the chemical shifts of a substrate's nuclei, this compound facilitates spectral simplification and provides profound insights into molecular geometry. This technical guide delves into the core principles of lanthanide-induced shifts with this compound, providing detailed experimental protocols, quantitative data presentation, and visual aids to empower researchers in leveraging this technique for structural analysis and drug development.

The Core Principle of Lanthanide-Induced Shifts

Lanthanide shift reagents are organometallic complexes that, when added to a sample, can induce substantial changes in the chemical shifts of the sample's NMR spectrum.[1] The paramagnetic nature of the lanthanide ion is central to this phenomenon. This compound is a coordination complex consisting of a central Europium(III) ion (Eu³⁺) chelated by three bulky organic ligands (fod).[1] The Eu³⁺ ion is a Lewis acid, meaning it can accept electron pairs, and readily forms a reversible complex with Lewis basic sites (e.g., hydroxyl, carbonyl, amino groups) on the substrate molecule under investigation.[2]

The paramagnetic Eu³⁺ ion possesses unpaired f-electrons, which generate a strong local magnetic field.[1] When the substrate coordinates with this compound, the nuclei of the substrate experience this additional magnetic field, leading to a change in their resonance frequencies, a phenomenon known as the lanthanide-induced shift (LIS).[1]

The primary mechanism governing this shift is the pseudocontact shift , which arises from the through-space dipolar interaction between the magnetic moment of the lanthanide ion and the magnetic moment of the nucleus. The magnitude of the pseudocontact shift is highly dependent on the spatial relationship between the lanthanide ion and the nucleus , as described by the McConnell-Robertson equation :

Δδ = K * (3cos²θ - 1) / r³

where:

-

Δδ is the induced chemical shift.

-

K is a constant that depends on the magnetic properties of the lanthanide ion and the temperature.

-

r is the distance between the lanthanide ion and the nucleus.

-

θ is the angle between the principal magnetic axis of the complex and the vector connecting the lanthanide ion and the nucleus.

This geometric dependence is the cornerstone of LIS as a tool for structural elucidation. Nuclei closer to the site of coordination will experience a larger induced shift, and the direction of the shift (upfield or downfield) is also informative. Europium complexes, such as this compound, typically induce downfield shifts.[1]

Data Presentation: Quantitative Analysis of Lanthanide-Induced Shifts

The magnitude of the lanthanide-induced shift is directly proportional to the concentration of the shift reagent added to the substrate solution. By systematically increasing the molar ratio of this compound to the substrate, a series of NMR spectra can be acquired, and the induced shifts for each proton or carbon nucleus can be quantified. This data is invaluable for assigning complex spectra and deducing the three-dimensional structure of the molecule.

Below are illustrative tables summarizing the induced shifts for a series of permethoxyacridone and pyranoacridone alkaloids upon the addition of a lanthanide shift reagent. While the original study utilized Eu(dpm)3, the principles and the manner of data presentation are directly applicable to experiments with this compound.

Table 1: Lanthanide-Induced Shifts (Δδ, ppm) for Permethoxyacridones with Increasing Molar Ratios of Shift Reagent [3]

| Proton | δ (0.0 eq) | Δδ (0.125 eq) | Δδ (0.25 eq) | Δδ (0.5 eq) | Δδ (0.75 eq) |

| Compound 1 | |||||

| OMe-1 | 3.97 | 0.83 | 2.17 | 4.44 | 7.48 |

| OMe-3 | 3.92 | 0.14 | 0.31 | 0.61 | 0.96 |

| N-Me | 3.79 | 0.23 | 0.52 | 1.05 | 1.66 |

| H-2 | 6.27 | 0.25 | 0.57 | 1.15 | 1.83 |

| H-4 | 6.35 | 0.14 | 0.32 | 0.65 | 1.04 |

| H-5 | 7.28 | 0.12 | 0.27 | 0.54 | 0.86 |

| H-8 | 8.44 | 0.23 | 0.52 | 1.05 | 1.66 |

| Compound 2 | |||||

| OMe-1 | 3.97 | 0.79 | 1.88 | 3.65 | 5.61 |

| OMe-3 | 3.92 | 0.13 | 0.29 | 0.56 | 0.86 |

| N-Me | 3.79 | 0.22 | 0.49 | 0.95 | 1.45 |

| H-2 | 6.27 | 0.24 | 0.54 | 1.05 | 1.61 |

| H-4 | 6.35 | 0.13 | 0.29 | 0.56 | 0.86 |

| H-6 | 7.56 | 0.11 | 0.25 | 0.48 | 0.74 |

| H-7 | 7.17 | 0.10 | 0.23 | 0.44 | 0.68 |

| H-8 | 8.32 | 0.22 | 0.49 | 0.95 | 1.45 |

Table 2: Lanthanide-Induced Shifts (Δδ, ppm) for Pyranoacridones with Increasing Molar Ratios of Shift Reagent [3]

| Proton | δ (0.0 eq) | Δδ (0.125 eq) | Δδ (0.25 eq) | Δδ (0.5 eq) | Δδ (0.75 eq) |

| Compound 4 | |||||

| OMe-1 | 3.92 | 0.15 | 0.34 | 0.66 | 1.02 |

| N-Me | 3.79 | 0.23 | 0.52 | 1.01 | 1.55 |

| H-2 | 6.27 | 0.25 | 0.57 | 1.11 | 1.70 |

| H-4 | 6.35 | 0.14 | 0.32 | 0.62 | 0.95 |

| H-5 | 7.28 | 0.12 | 0.27 | 0.52 | 0.80 |

| H-8 | 8.32 | 0.23 | 0.52 | 1.01 | 1.55 |

| Compound 5 | |||||

| OMe-1 | 3.97 | 0.78 | 1.85 | 3.58 | 5.49 |

| OMe-3 | 3.92 | 0.13 | 0.29 | 0.56 | 0.86 |

| N-Me | 3.79 | 0.22 | 0.49 | 0.95 | 1.46 |

| H-2 | 6.27 | 0.24 | 0.54 | 1.05 | 1.61 |

| H-4 | 6.35 | 0.13 | 0.29 | 0.56 | 0.86 |

| H-6 | 7.56 | 0.11 | 0.25 | 0.48 | 0.74 |

| H-7 | 7.17 | 0.10 | 0.23 | 0.44 | 0.68 |

| H-8 | 8.32 | 0.22 | 0.49 | 0.95 | 1.46 |

Experimental Protocols

A successful LIS experiment hinges on careful sample preparation and a systematic approach to data acquisition.

4.1 Materials and Reagents

-

Substrate: The compound of interest, which must contain a Lewis basic functional group.

-

Lanthanide Shift Reagent: High-purity this compound.

-

NMR Solvent: A deuterated, non-polar, and anhydrous solvent is crucial. Chloroform-d (CDCl3) is commonly used. The solvent must be rigorously dried, as water will preferentially coordinate with the shift reagent, rendering it ineffective.

-

NMR Tubes: High-quality 5 mm NMR tubes.

4.2 Sample Preparation

-

Substrate Solution: Prepare a stock solution of the substrate in the dried deuterated solvent at a known concentration (e.g., 0.1 M).

-

Shift Reagent Solution: Prepare a stock solution of this compound in the same dried deuterated solvent at a known concentration (e.g., 0.5 M).

-

Initial NMR Spectrum: Acquire a standard ¹H NMR spectrum of the pure substrate solution. This will serve as the reference (0 equivalent of shift reagent).

-

Titration: Add a small, precise aliquot of the this compound stock solution to the NMR tube containing the substrate solution to achieve a specific molar ratio (e.g., 0.1 equivalents).

-

Mixing and Equilibration: Thoroughly mix the sample and allow it to equilibrate for a few minutes before acquiring the next spectrum.

4.3 NMR Data Acquisition

-

Acquire a ¹H NMR spectrum after each addition of the this compound solution.

-

It is essential to keep the acquisition parameters consistent throughout the titration experiment.

-

Continue the incremental addition of the shift reagent (e.g., in 0.1 or 0.2 equivalent steps) until the desired spectral separation is achieved or until significant line broadening occurs.

4.4 Data Analysis

-

Process each NMR spectrum identically.

-

For each proton signal, measure the chemical shift at each molar ratio of this compound.

-

Calculate the lanthanide-induced shift (Δδ) for each proton by subtracting the initial chemical shift (at 0 equivalents of shift reagent) from the observed chemical shift at each titration point.

-

Plot the induced shift (Δδ) against the molar ratio of [this compound]/[Substrate]. The initial portion of this plot should be linear. The slope of this line is the specific lanthanide-induced shift for that proton and can be used in structural analysis.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts and procedures involved in LIS experiments.

Caption: Mechanism of this compound action.

Caption: Step-by-step LIS experimental workflow.

Caption: Relationship between LIS and molecular geometry.

Applications in Drug Development and Structural Elucidation

The utility of this compound as a lanthanide shift reagent extends across various scientific disciplines, with particularly significant applications in drug development and the structural elucidation of complex organic molecules.

-

Spectral Simplification and Signal Assignment: In drug discovery, candidate molecules often possess complex structures with numerous protons in similar chemical environments, leading to crowded and overlapping NMR spectra. This compound can disperse these signals, transforming a complex, second-order spectrum into a first-order spectrum where individual resonances can be readily identified and assigned.[4]

-

Conformational Analysis: The geometric dependence of the pseudocontact shift allows for the determination of the solution-state conformation of flexible molecules. By correlating the observed induced shifts with calculated shifts for different possible conformations, the most probable conformation in solution can be determined.

-

Stereochemical Determination: LIS can be instrumental in distinguishing between diastereomers. The different spatial arrangements of atoms in diastereomers will result in distinct patterns of lanthanide-induced shifts, enabling their unambiguous identification.

-

Binding Site Elucidation: In studies of drug-receptor interactions, lanthanide-doped ligands can be used to probe the binding site of a macromolecule. The induced shifts in the receptor's NMR spectrum can provide information about the proximity of different amino acid residues to the bound ligand.

Limitations and Considerations

While a powerful technique, the use of this compound is not without its limitations:

-

Line Broadening: The paramagnetic nature of the lanthanide ion can lead to a shortening of the nuclear spin relaxation times, resulting in broader NMR signals. At high concentrations of the shift reagent, this line broadening can become severe and obscure spectral details.[2]

-

Requirement of a Lewis Basic Site: The substrate molecule must possess a Lewis basic functional group to coordinate with the shift reagent. Molecules lacking such a site cannot be analyzed using this technique.

-

Complex Stoichiometry: The interaction between the shift reagent and the substrate can sometimes involve the formation of both 1:1 and 1:2 complexes, which can complicate the quantitative analysis of the induced shifts.[5]

-

Moisture Sensitivity: this compound and other lanthanide shift reagents are highly sensitive to moisture. The presence of water will lead to the preferential coordination of water molecules and hydrolysis of the reagent, diminishing its effectiveness.[3]

Conclusion

The use of this compound as a lanthanide-induced shift reagent remains a valuable and insightful technique in the arsenal (B13267) of the modern chemist and pharmaceutical scientist. By leveraging the predictable, distance- and angle-dependent pseudocontact shifts induced by the paramagnetic europium ion, researchers can unravel complex NMR spectra, elucidate intricate molecular structures, and gain a deeper understanding of molecular conformation and stereochemistry. A meticulous experimental approach, particularly with respect to solvent purity and incremental addition of the reagent, is paramount to obtaining high-quality, interpretable data. Despite the advent of higher-field NMR spectrometers and advanced multi-dimensional NMR techniques, the simplicity and power of LIS experiments with reagents like this compound ensure their continued relevance in the field of molecular characterization.

References

- 1. EuFOD - Wikipedia [en.wikipedia.org]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. mdpi.com [mdpi.com]

- 4. Application of a lanthanide shift reagent, this compound to the elucidation of the structures of flavones and related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

An In-depth Technical Guide to the Solubility and Stability of Eu(fod)₃ in NMR Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of the paramagnetic lanthanide shift reagent, Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III), commonly known as Eu(fod)₃. Understanding these properties is critical for the effective application of Eu(fod)₃ in Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and analysis of organic molecules.

Introduction to Eu(fod)₃

Eu(fod)₃ is a coordination compound widely used as a chemical shift reagent in NMR spectroscopy.[1] Its paramagnetic nature, arising from the Eu(III) center, induces significant changes in the chemical shifts of nuclei in proximity to a Lewis basic site on an analyte.[1] This effect can simplify complex spectra by resolving overlapping signals.[2] The fluorinated fod ligand enhances the compound's Lewis acidity and solubility in nonpolar solvents compared to its non-fluorinated analogues.[3]

Solubility of Eu(fod)₃

Eu(fod)₃ is generally characterized by its good solubility in a range of common organic solvents, a crucial property for its application in solution-state NMR.[4][5][6][7] However, it is insoluble in water.[4][5][6][7] The solubility can be influenced by the nature of the solvent, with a noted tendency for self-association or oligomerization at higher concentrations in apolar solvents.[5]

| NMR Solvent | Common Name | Solubility & Concentration Notes |

| CDCl₃ | Deuterated Chloroform | Good solubility. Routinely used as a solvent for preparing stock solutions for NMR titration experiments.[3] Concentrations of 10 mg in 0.6 mL have been reported.[8] |

| CCl₄ | Carbon Tetrachloride | Good solubility. Used in studies of complex formation with various substrates.[9] |

| (CD₃)₂SO | Deuterated Dimethyl Sulfoxide (DMSO-d₆) | Soluble. Acts as an associative solvent, capable of shifting the complex's equilibrium towards its monomeric form.[5] Complex formation with DMSO has been studied.[9] |

| CD₃CN | Deuterated Acetonitrile (B52724) | Soluble. Similar to DMSO, it is an associative solvent that can alter the complex's structure in solution.[5] |

| (CD₃)₂CO | Deuterated Acetone (B3395972) | Soluble. Complex formation with acetone has been demonstrated, indicating solubility.[9] |

| Apolar Solvents (general) | e.g., Benzene-d₆, Toluene-d₈ | Soluble. However, oligomerization of Eu(fod)₃ has been observed at concentrations of 3.0 mg in 0.4 mL or higher.[5] |

Stability of Eu(fod)₃

The stability of Eu(fod)₃ is paramount for obtaining reproducible and artifact-free NMR data. Several factors can affect its integrity in solution.

| Factor | Description of Impact on Stability |

| Water (H₂O/D₂O) | Eu(fod)₃ is hygroscopic and highly sensitive to moisture.[3] Water competes with the analyte for coordination to the europium center, and can also cause hydrolysis of the complex.[3] Therefore, the use of dry solvents and samples is critical. |

| Light | The compound is light-sensitive. It is recommended to store the solid and solutions protected from light to prevent potential degradation.[4] |

| Temperature | The equilibria between monomeric, oligomeric, and substrate-bound forms of Eu(fod)₃ are temperature-dependent.[5] While variable temperature NMR is a tool to study these equilibria, prolonged exposure to high temperatures may accelerate degradation. |

| Solvent Interactions | Associative solvents like DMSO and acetonitrile can break up the oligomeric structures of Eu(fod)₃, favoring the monomeric form.[5] While this can be beneficial for achieving sharper NMR signals, it represents a dynamic equilibrium that is sensitive to solvent composition and concentration. |

| Storage Conditions | As a solid, Eu(fod)₃ should be stored in a cool, dark, and dry environment, preferably under an inert atmosphere like nitrogen at 2-8°C.[4] |

Experimental Protocols

Protocol for Solubility Determination of Eu(fod)₃ in an NMR Solvent

This protocol outlines a method for determining the approximate solubility of Eu(fod)₃ in a given deuterated solvent for NMR applications.

-

Preparation:

-

Ensure all glassware (vials, volumetric flasks, pipettes) is thoroughly dried in an oven and cooled in a desiccator.

-

Use a high-purity, anhydrous deuterated solvent. It is recommended to use a freshly opened ampule or a solvent dried over molecular sieves.

-

-

Sample Preparation:

-

In a dry vial, accurately weigh a small amount of Eu(fod)₃ (e.g., 10 mg).

-

Using a dry syringe or pipette, add a precise volume of the deuterated solvent (e.g., 0.5 mL) to the vial.

-

Vortex the mixture for 2-3 minutes to facilitate dissolution.

-

Visually inspect the solution for any undissolved solid.

-

-

Incremental Addition:

-

If the solid has completely dissolved, add another accurately weighed portion of Eu(fod)₃ (e.g., 5 mg) to the solution.

-

Repeat the vortexing and visual inspection.

-

Continue this incremental addition until a saturated solution is achieved, indicated by the persistence of undissolved solid even after prolonged vortexing.

-

-

Equilibration and Measurement:

-

Allow the saturated solution to equilibrate for at least one hour at a constant temperature (e.g., 25°C).

-

Carefully filter the supernatant through a dry filter (e.g., a syringe filter) into a clean, dry, pre-weighed vial.

-

Evaporate the solvent from the filtered solution under a stream of dry nitrogen or in a vacuum oven at a mild temperature.

-

Weigh the vial containing the dried residue. The mass of the dissolved Eu(fod)₃ can be determined by subtraction.

-

Calculate the solubility in g/L or mol/L.

-

-

NMR Verification (Optional):

-

A small, filtered aliquot of the saturated solution can be analyzed by ¹H NMR to confirm the presence of dissolved Eu(fod)₃ and to check for any immediate signs of degradation.

-

Protocol for Stability Assessment of Eu(fod)₃ in Solution

This protocol describes a method to monitor the stability of Eu(fod)₃ in an NMR solvent over time using NMR spectroscopy.

-

Stock Solution Preparation:

-

Prepare a stock solution of Eu(fod)₃ in the desired deuterated solvent at a known concentration (e.g., 10 mg/mL). Use anhydrous solvent and dried glassware.

-

To serve as an internal standard for quantitative analysis, add a known concentration of a stable, non-reactive compound with a simple NMR spectrum (e.g., tetramethylsilane (B1202638) (TMS) or another suitable standard that does not coordinate to Eu(fod)₃).

-

-

Initial NMR Spectrum (Time = 0):

-

Transfer an aliquot of the freshly prepared stock solution to an NMR tube.

-

Acquire a ¹H and/or ¹⁹F NMR spectrum. The ¹⁹F NMR spectrum can be particularly sensitive to changes in the coordination environment of the europium ion.[5]

-

Record the integration of the Eu(fod)₃ signals relative to the internal standard. Note the chemical shifts and line widths.

-

-

Incubation and Time-Course Monitoring:

-

Store the NMR tube and the remaining stock solution under controlled conditions (e.g., at room temperature, protected from light).

-

Acquire subsequent NMR spectra at regular intervals (e.g., 1, 6, 24, 48 hours, and 1 week).

-

For each time point, carefully record any changes in the NMR spectrum, including:

-

A decrease in the integration of the Eu(fod)₃ signals relative to the internal standard, which would indicate degradation.

-

The appearance of new signals, which could correspond to degradation products.

-

Changes in the chemical shifts or line broadening of the Eu(fod)₃ signals.

-

-

-

Data Analysis:

-

Plot the relative concentration of Eu(fod)₃ (based on integration) as a function of time.

-

This data can be used to determine the rate of degradation under the tested conditions.

-

Visualizations

Caption: Workflow for Determining Eu(fod)₃ Solubility.

References

- 1. EuFOD - Wikipedia [en.wikipedia.org]

- 2. Eu(fod)3 – Wikipedia [de.wikipedia.org]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. This compound | 17631-68-4 [amp.chemicalbook.com]

- 5. Solution state structure and equilibria of lanthanide (fod)3 complexes revisited: A 1 H, 13 C and 19 F nuclear magnetic resonance study of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | 17631-68-4 [chemicalbook.com]

- 7. Chloroform-D | CHCl3 | CID 71583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

A Historical Perspective on the Use of Eu(fod)₃ in NMR Spectroscopy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of Lanthanide Shift Reagents

In the landscape of Nuclear Magnetic Resonance (NMR) spectroscopy, the quest for greater spectral resolution has been a perpetual endeavor. Before the widespread availability of high-field magnets, chemists in the 1970s and 1980s faced significant challenges in deciphering complex spectra where signals overlapped, obscuring vital structural information. The introduction of lanthanide shift reagents (LSRs), particularly Europium(III) tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate), commonly known as Eu(fod)₃, marked a pivotal moment in the history of NMR.[1][2] This organometallic complex became a premier tool for inducing large chemical shifts in the NMR spectra of organic molecules, effectively untangling convoluted regions and revealing a wealth of structural detail.[1] This guide provides a comprehensive historical perspective on the use of Eu(fod)₃, detailing its mechanism of action, experimental protocols, and the quantitative data that underscore its utility.

The Core Principle: A Paramagnetic Interaction

Eu(fod)₃ is a coordination compound featuring a central Europium(III) ion, which is highly paramagnetic due to its f⁶ electron configuration with six unpaired electrons.[1] The complex acts as a Lewis acid, readily coordinating to Lewis basic sites (e.g., hydroxyls, carbonyls, ethers, amines) within a substrate molecule.[1] This interaction is the cornerstone of its function as a shift reagent.

Upon coordination, the paramagnetic Eu(III) ion induces substantial changes in the chemical shifts of the substrate's protons. This phenomenon, known as the Lanthanide-Induced Shift (LIS), is primarily a pseudocontact shift. It arises from the magnetic anisotropy of the lanthanide ion, which creates a secondary magnetic field that influences the shielding of nearby nuclei. The magnitude of this induced shift is dependent on the distance and angle between the europium ion and the specific proton, as described by the McConnell-Robertson equation. Protons closer to the site of coordination experience the largest shifts, and the effect diminishes rapidly with distance. This distance dependence is a powerful tool for assigning protons in a molecule.

Quantitative Data: The Impact of Eu(fod)₃ on Chemical Shifts

The true utility of Eu(fod)₃ is best illustrated through quantitative data. The incremental addition of the shift reagent to a sample allows for the tracking of individual proton resonances and the determination of the magnitude of the induced shift. Below are tables summarizing the lanthanide-induced shifts for two common organic molecules, borneol and cholesterol.

Table 1: Lanthanide-Induced Shifts (LIS) for Borneol with Eu(fod)₃

| Proton Assignment | Original Chemical Shift (δ, ppm) | LIS (ppm) per mole of Eu(fod)₃ |

| 2-H (exo) | 3.99 | 25.8 |

| 1-Me | 0.85 | 5.2 |

| 7-Me (syn) | 0.88 | 5.0 |

| 7-Me (anti) | 1.02 | 3.2 |

| 3-H (endo) | 2.35 | 10.1 |

| 3-H (exo) | 1.70 | 7.9 |

| 4-H | 1.65 | 6.5 |

| 5-H (exo) | 1.95 | 5.1 |

| 5-H (endo) | 1.25 | 3.8 |

| 6-H (exo) | 1.85 | 4.3 |

| 6-H (endo) | 1.05 | 2.9 |

Data is illustrative and compiled from typical values reported in the literature.

Table 2: Lanthanide-Induced Shifts (LIS) for Cholesterol with Eu(fod)₃

| Proton Assignment | Original Chemical Shift (δ, ppm) | LIS (ppm) per mole of Eu(fod)₃ |

| 3-H | 3.53 | 35.0 |

| 4-H | 2.28 | 15.2 |

| 6-H | 5.35 | 10.5 |

| 18-Me | 0.68 | 1.2 |

| 19-Me | 1.01 | 3.5 |

| 21-Me | 0.92 | 0.8 |

| 26-Me | 0.86 | 0.5 |

| 27-Me | 0.87 | 0.5 |

Data is illustrative and compiled from typical values reported in the literature.

Experimental Protocols: A Step-by-Step Guide

The successful application of Eu(fod)₃ in NMR requires careful attention to experimental detail. The following protocols outline the key steps for spectral simplification and the determination of stereochemistry.

Protocol 1: Spectral Simplification

Objective: To resolve overlapping signals in a complex ¹H NMR spectrum.

Materials:

-

NMR tube

-

Deuterated solvent (e.g., CDCl₃), dried over molecular sieves

-

Analyte of interest

-

Eu(fod)₃

-

Microsyringe

Methodology:

-

Sample Preparation:

-

Prepare a solution of the analyte in the dried deuterated solvent at a typical concentration for ¹H NMR (e.g., 5-10 mg in 0.5-0.7 mL).

-

Ensure the NMR tube and all glassware are scrupulously dry to prevent coordination of water to the Lewis acidic Eu(fod)₃.

-

-

Initial Spectrum Acquisition:

-

Acquire a standard ¹H NMR spectrum of the analyte solution. This will serve as the reference (0 equivalent of shift reagent).

-

-

Preparation of Shift Reagent Stock Solution:

-

Prepare a stock solution of Eu(fod)₃ in the same deuterated solvent. The concentration should be such that small aliquots will correspond to desired molar equivalents (e.g., 0.1, 0.2, 0.3, etc.) relative to the analyte.

-

-

Incremental Addition of Eu(fod)₃:

-

Using a microsyringe, add a small, precise volume of the Eu(fod)₃ stock solution to the NMR tube containing the analyte.

-

Gently mix the solution to ensure homogeneity.

-

-

Sequential Spectrum Acquisition:

-

Acquire a ¹H NMR spectrum after each addition of the shift reagent.

-

Monitor the changes in chemical shifts of the analyte's protons.

-

-

Data Analysis:

-

Plot the chemical shift (δ) of each proton signal as a function of the molar ratio of Eu(fod)₃ to the analyte.

-

The resulting linear plots can be extrapolated to a 1:1 molar ratio to determine the fully shifted position of each proton, aiding in signal assignment and structural elucidation.

-

Protocol 2: Determination of Enantiomeric Purity

Objective: To resolve the signals of enantiomers in a racemic mixture using a chiral lanthanide shift reagent (this protocol is often performed with chiral analogues of Eu(fod)₃, but the principle remains the same). While Eu(fod)₃ itself is achiral, it can be used in conjunction with a chiral solvating agent, or more commonly, a chiral lanthanide shift reagent is employed directly.

Methodology:

-

Sample Preparation:

-

Prepare a solution of the racemic mixture in a dried, non-polar deuterated solvent.

-

-

Initial Spectrum Acquisition:

-

Acquire a ¹H NMR spectrum of the racemic mixture. The signals for the two enantiomers will be coincident.

-

-

Incremental Addition of Chiral Shift Reagent:

-

Add a chiral lanthanide shift reagent (e.g., Eu(hfc)₃, tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)) incrementally to the NMR tube.

-

-

Sequential Spectrum Acquisition:

-

Acquire a ¹H NMR spectrum after each addition. The chiral shift reagent will form diastereomeric complexes with the enantiomers, leading to the resolution of their corresponding signals.

-

-

Data Analysis:

-

Integrate the separated signals corresponding to each enantiomer. The ratio of the integrals directly reflects the enantiomeric ratio of the mixture.

-

Visualizing the Process: Workflows and Mechanisms

To better understand the application and mechanism of Eu(fod)₃, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for spectral simplification using Eu(fod)₃.

Caption: Mechanism of action of Eu(fod)₃ as an NMR shift reagent.

The Decline and Legacy of Eu(fod)₃

The prominence of Eu(fod)₃ and other lanthanide shift reagents began to wane with the advent of high-field NMR spectrometers.[1] Modern instruments operating at high magnetic field strengths (e.g., 600 MHz and above) often provide sufficient spectral dispersion to resolve complex spectra without the need for chemical intervention. Furthermore, the development of powerful two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, provided alternative and often more definitive methods for structure elucidation.

Despite its diminished role in routine analysis, the historical significance of Eu(fod)₃ is undeniable. It provided a crucial tool for chemists in an era of lower-field instrumentation, enabling countless structural determinations that would have otherwise been intractable. The study of lanthanide-induced shifts also contributed to a deeper understanding of paramagnetic effects in NMR and the nature of coordination complexes in solution. Today, the principles behind the use of Eu(fod)₃ continue to be relevant in specialized applications, such as in the study of metalloproteins and in materials science.

Conclusion

Eu(fod)₃ holds a distinguished place in the history of NMR spectroscopy. As a powerful and accessible shift reagent, it empowered a generation of chemists to tackle complex structural problems. While its routine use has been largely superseded by technological advancements, the fundamental principles of its application remain an important part of the NMR toolkit and a testament to the ingenuity of chemical research. This guide has provided a technical overview of its historical use, from the underlying theory to practical experimental protocols, ensuring that the legacy of Eu(fod)₃ continues to inform and inspire researchers in the chemical sciences.

References

In-Depth Technical Guide: Safety and Handling Precautions for Eu(fod)3

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling protocols for Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III), commonly known as Eu(fod)3. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing potential risks associated with the handling of this lanthanide shift reagent.

Compound Identification and Properties

This compound is a coordination compound widely utilized as a shift reagent in NMR spectroscopy.[1] Its paramagnetic nature allows it to interact with Lewis basic sites in molecules, inducing significant shifts in the NMR spectrum and aiding in structural elucidation.[2][3][4]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Citation(s) |

| Appearance | Off-white to light yellow crystalline powder or solid. | [5][6][7][8] |

| Molecular Formula | C30H30EuF21O6 | [5][7][8] |

| Molecular Weight | 1037.49 g/mol | [5][7] |

| Melting Point | 203-207 °C | [6][7][9] |

| Boiling Point | 172.7 °C at 760 mmHg | [9] |

| Flash Point | 75.5 °C | [9] |

| Water Solubility | Insoluble in water. | [7][8][9] |

| Solubility in other solvents | Soluble in organic solvents such as CCl4, CDCl3, and CD2Cl2. | [2][7][9] |

| Sensitivity | Hygroscopic. | [6][7][8] |

Hazard Identification and Toxicology

According to the available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance, and no specific GHS hazard statements are provided.[5][8][9] However, it is crucial to handle all chemicals with care, as comprehensive toxicological data is not available.

-

Acute Toxicity: No acute toxicity information is available for this product.[6]

-

Carcinogenicity: No ingredient of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[5]

-

Other Hazards: The substance is hygroscopic and can become unstable at elevated temperatures and pressures.[5][6] Combustion may produce hazardous decomposition products such as carbon oxides, hydrogen fluoride, and europium/europium oxides.[5]

Experimental Protocols: Safe Handling and Use

The following protocols are designed to ensure the safe handling of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

Proper PPE is mandatory to prevent exposure.

-

Eye Protection: Use chemical safety goggles or glasses that are tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[5]

-

Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[5]

-

Body Protection: Wear a laboratory coat. Choose body protection in relation to its type, to the concentration and amount of dangerous substances, and to the specific workplace.[5]

-

Respiratory Protection: Respiratory protection is generally not required where adequate ventilation is available. If dust is generated and ventilation is inadequate, use a type N95 (US) or type P1 (EN 143) dust mask.[5]

Engineering Controls

-

Work in a well-ventilated area.[9][10] Provide appropriate exhaust ventilation at places where dust is formed.[5]

Handling Procedures

-

Avoid formation and inhalation of dust, vapors, mist, or gas.[5][10]

-

Do not eat, drink, or smoke when handling the product.[10]

-

Keep containers securely sealed when not in use.[10]

Storage

-

Due to its hygroscopic nature, store away from moisture.[5][6][7][8]

-

Store away from incompatible materials and foodstuff containers.[10]

Accidental Release Measures

-

Minor Spills:

-

Major Spills:

-

Evacuate the area.

-

Alert emergency personnel.

-

Follow the same containment and cleanup procedures as for a minor spill, with enhanced PPE if necessary.

-

First Aid Measures

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[5][6]

-

In Case of Skin Contact: Wash off with soap and plenty of water.[5][6]

-

In Case of Eye Contact: Flush eyes with water as a precaution.[5] Get medical attention if irritation persists.[6]

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.[5]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

-

Special Hazards: May emit poisonous and corrosive fumes upon combustion, including carbon oxides, hydrogen fluoride, and europium oxides.[5][10]

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[5]

Disposal

-

Dispose of surplus and non-recyclable solutions to a licensed disposal company.[5]

-

Dispose of contaminated packaging in the same manner as the product itself.

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Caption: Logical workflow for the safe handling of this compound.

References

- 1. EuFOD - Wikipedia [en.wikipedia.org]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. benchchem.com [benchchem.com]

- 4. Lanthanide shift reagents in nmr | PPTX [slideshare.net]

- 5. chemicalbook.com [chemicalbook.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. echemi.com [echemi.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

The Discovery and Development of Eu(fod)₃: A Technical Guide for Researchers

Introduction

In the field of Nuclear Magnetic Resonance (NMR) spectroscopy, the quest for enhanced spectral resolution and unambiguous structural elucidation is paramount. Complex organic molecules often yield intricate ¹H NMR spectra with overlapping signals, posing a significant challenge to chemists and biochemists. The advent of lanthanide shift reagents (LSRs) in the late 1960s marked a pivotal moment in NMR spectroscopy, providing a powerful tool to simplify complex spectra. Among these, Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III), commonly known as Eu(fod)₃, emerged as a superior and widely adopted shift reagent. This technical guide provides an in-depth overview of the discovery, development, and application of Eu(fod)₃ for researchers, scientists, and drug development professionals.

A Historical Perspective: From Eu(dpm)₃ to Eu(fod)₃

The pioneering work in the field of lanthanide shift reagents was initiated by Conrad C. Hinckley in 1969. He discovered that tris(dipivaloylmethanato)europium(III), or Eu(dpm)₃, could induce significant chemical shifts in the ¹H NMR spectrum of cholesterol without significant line broadening. This discovery opened the door for a new class of reagents capable of resolving complex NMR spectra.

However, Eu(dpm)₃ had its limitations, primarily its relatively low solubility in common organic solvents used for NMR. This prompted further research to develop more effective LSRs. In 1971, Rondeau and Sievers introduced Eu(fod)₃, a fluorinated analog of Eu(dpm)₃.[1] The introduction of the heptafluoropropyl group in the fod ligand significantly enhanced the reagent's solubility and, more importantly, increased its Lewis acidity.[1] This stronger Lewis acidity resulted in a greater affinity for the basic sites on substrate molecules, leading to larger induced shifts and making Eu(fod)₃ a more powerful and versatile shift reagent than its predecessor.

Synthesis of Eu(fod)₃

While Eu(fod)₃ is commercially available, a general understanding of its synthesis is valuable for researchers. The synthesis involves the reaction of a europium(III) salt, typically europium(III) chloride (EuCl₃), with the β-diketone ligand, 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione (fodH), in a suitable solvent and in the presence of a base to deprotonate the ligand.

General Synthetic Protocol:

-

Ligand Preparation: The fodH ligand is commercially available.

-

Reaction: Europium(III) chloride is dissolved in an alcohol, such as methanol (B129727) or ethanol.

-

Ligand Addition: A stoichiometric amount (3 equivalents) of the fodH ligand is added to the europium salt solution.

-

Base Addition: A base, such as ammonia (B1221849) or a sodium hydroxide (B78521) solution, is slowly added to the reaction mixture to facilitate the deprotonation of the β-diketone and the formation of the europium complex. The pH is typically adjusted to be slightly basic.

-

Precipitation and Isolation: The Eu(fod)₃ complex precipitates out of the solution. The precipitate is then collected by filtration, washed with water to remove any remaining salts, and then with a small amount of cold solvent.

-

Drying: The resulting solid is dried under vacuum to yield the final product, which is typically an off-white to yellow powder or granules.

Mechanism of Action: The Pseudocontact Shift

The ability of Eu(fod)₃ to induce chemical shifts arises from its paramagnetic nature and its function as a Lewis acid. The europium(III) ion in the complex is coordinatively unsaturated and can accept a pair of electrons from a Lewis basic site (e.g., hydroxyl, carbonyl, ether, amine) on the organic molecule of interest (the substrate). This interaction forms a transient adduct.

The paramagnetic Eu(III) ion generates a strong local magnetic field. When the substrate is part of the adduct, its nuclei experience this additional magnetic field, which alters their resonance frequencies in the NMR spectrum. This phenomenon is known as the lanthanide-induced shift (LIS). The primary mechanism responsible for the LIS with europium is the pseudocontact shift , which is a through-space interaction dependent on the geometric positioning of the nucleus relative to the paramagnetic metal ion. The magnitude of the pseudocontact shift is described by the McConnell-Robertson equation, which relates the shift to the distance and angle between the nucleus and the europium ion.

Experimental Protocol for Using Eu(fod)₃ in NMR Spectroscopy

The successful application of Eu(fod)₃ as a shift reagent requires careful sample preparation and a systematic approach to data acquisition.

Materials:

-

Eu(fod)₃ reagent

-

Substrate of interest

-

Anhydrous deuterated solvent (e.g., CDCl₃, CCl₄, C₆D₆)

-

NMR tubes

-

Microsyringe or pipette

Protocol:

-

Sample Preparation:

-

Dissolve a known amount of the substrate in the anhydrous deuterated solvent in an NMR tube. It is crucial that the solvent and the substrate are as dry as possible, as water will preferentially coordinate with the Eu(fod)₃, rendering it ineffective.

-

Acquire a standard ¹H NMR spectrum of the substrate alone. This will serve as the reference spectrum (0 equivalent of shift reagent).

-

-

Preparation of Eu(fod)₃ Stock Solution:

-

Prepare a stock solution of Eu(fod)₃ in the same deuterated solvent. The concentration of this solution should be such that small aliquots will produce noticeable shifts.

-

-

Titration and Spectral Acquisition:

-

Add a small, measured aliquot of the Eu(fod)₃ stock solution to the NMR tube containing the substrate.

-

Gently mix the solution to ensure homogeneity.

-

Acquire a ¹H NMR spectrum.

-

Repeat the addition of the Eu(fod)₃ stock solution in small increments, acquiring a spectrum after each addition. This titration allows for the gradual separation of signals and helps in tracking the movement of each resonance.

-

-

Data Analysis:

-

Plot the chemical shift of each proton signal as a function of the molar ratio of Eu(fod)₃ to the substrate. This plot can help in assigning the signals, as protons closer to the binding site will exhibit larger shifts.

-

References

Unveiling Molecular Geometry: A Technical Guide to Pseudocontact Shifts Induced by Eu(fod)3

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the theoretical underpinnings of pseudocontact shifts (PCS) generated by the lanthanide shift reagent tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III), commonly known as Eu(fod)3. This document provides a comprehensive overview of the principles, experimental protocols, and data analysis techniques essential for leveraging this powerful NMR spectroscopic tool in molecular structure elucidation and conformational analysis.

The Theoretical Core: Understanding Pseudocontact Shifts

The phenomenon of lanthanide-induced shifts (LIS) in nuclear magnetic resonance (NMR) spectroscopy arises from the interaction of a paramagnetic lanthanide ion with a substrate molecule. These shifts are broadly categorized into two types: contact shifts and pseudocontact shifts. For europium(III) complexes, the dominant contribution to the observed shift is the pseudocontact shift, which is a through-space dipolar interaction between the magnetic moment of the unpaired electrons of the lanthanide ion and the nuclear spin of the substrate.[1]

The theoretical foundation for the pseudocontact shift is elegantly described by the McConnell-Robertson equation :

Δδi = K * ( (χax(3cos2θi - 1) + 1.5χrhsin2θicos2φi) / ri3 )

Where:

-

Δδi is the pseudocontact shift of nucleus i.

-

K is a constant that depends on the temperature and the magnetic field strength.

-

ri is the distance between the paramagnetic lanthanide ion (Eu3+) and the nucleus i.

-

θi and φi are the polar coordinates of the nucleus i in the principal magnetic axis system of the this compound-substrate complex.

-

χax and χrh are the axial and rhombic components of the magnetic susceptibility tensor (χ), respectively, which quantify the anisotropy of the magnetic susceptibility of the complex.

This equation highlights the critical dependence of the pseudocontact shift on the geometry of the complex. The (3cos2θi - 1) / ri3 term, in particular, underscores the profound influence of the distance and angular relationship between the europium ion and each nucleus on the magnitude and sign of the induced shift. This geometric dependency is the cornerstone of the utility of this compound as a structural probe.

The this compound Complex: A Lewis Acid Shift Reagent